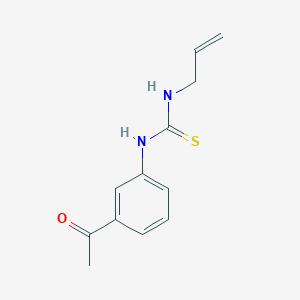N-(3-acetyl-phenyl)-N'-allyl-thiourea
CAS No.: 104509-97-9
VCID: VC20159486
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

| Description |
N-(3-acetyl-phenyl)-N'-allyl-thiourea, also known as 1-allyl-3-phenyl-2-thiourea, is a compound characterized by its thiourea functional group. It is classified under thioureas, which are compounds containing the functional group R-NH-C(=S)-NH-R', where R and R' can be organic groups. This compound has garnered interest in various fields of chemistry due to its potential applications in medicinal chemistry and material science. Synthesis MethodsThe synthesis of N-(3-acetyl-phenyl)-N'-allyl-thiourea typically involves the reaction of an allyl amine with a phenyl isothiocyanate or through the reaction of an acid chloride with ammonium thiocyanate. Optimization studies often involve the use of phase-transfer catalysts to enhance yields and reaction rates. Catalysts such as tetra-n-butylammonium bromide can significantly improve synthesis efficiency by facilitating the nucleophilic attack on the isothiocyanate. Biological Activities and ApplicationsThiourea derivatives, including N-(3-acetyl-phenyl)-N'-allyl-thiourea, exhibit significant biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects, making them significant in pharmaceutical research . The mechanism of action primarily involves interaction with biological targets through nucleophilic attack or coordination to metal ions. Antimicrobial ActivityWhile specific data on N-(3-acetyl-phenyl)-N'-allyl-thiourea's antimicrobial activity is limited, thiourea derivatives have shown promising results against various bacterial strains. For example, some thiourea compounds have demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL . Stability and ReactivityN-(3-acetyl-phenyl)-N'-allyl-thiourea exhibits moderate stability under standard conditions but may undergo significant changes upon heating or in reactive environments. Its reactivity is influenced by its substituents, which can modulate its nucleophilicity and electrophilicity, making it versatile for various synthetic applications. |
|---|---|
| CAS No. | 104509-97-9 |
| Product Name | N-(3-acetyl-phenyl)-N'-allyl-thiourea |
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 234.32 g/mol |
| IUPAC Name | 1-(3-acetylphenyl)-3-prop-2-enylthiourea |
| Standard InChI | InChI=1S/C12H14N2OS/c1-3-7-13-12(16)14-11-6-4-5-10(8-11)9(2)15/h3-6,8H,1,7H2,2H3,(H2,13,14,16) |
| Standard InChIKey | WRHAGJCMAVKAIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=S)NCC=C |
| PubChem Compound | 4090937 |
| Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume